(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone
Description
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone is a piperidine-piperazine hybrid compound featuring a 4-methoxyphenyl group linked to a methanone core. The 4-methoxyphenyl substituent introduces electron-donating properties, which may enhance solubility and influence receptor binding compared to halogenated or alkylated analogs .
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H27N3O2/c1-19-11-13-20(14-12-19)16-7-9-21(10-8-16)18(22)15-3-5-17(23-2)6-4-15/h3-6,16H,7-14H2,1-2H3 |
InChI Key |
XVKVTKMJFYBNCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution with Pre-Functionalized Piperidine Intermediates
This approach couples 4-methoxybenzoyl chloride with 4-(4-methylpiperazin-1-yl)piperidine. The piperidine intermediate is typically prepared via:
- Mitsunobu Reaction : 4-Hydroxypiperidine reacts with 1-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) in tetrahydrofuran (THF) at 0–25°C.
- Alkylation : 4-Chloropiperidine undergoes nucleophilic substitution with 1-methylpiperazine in dimethylformamide (DMF) at 80°C for 12–24 hours.
The acyl substitution step employs 4-methoxybenzoyl chloride and the piperidine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the target compound in 65–78% purity.
Buchwald-Hartwig Amination Followed by Acylation
This method constructs the piperazine-piperidine core early in the synthesis:
- Palladium-Catalyzed Coupling : 4-Bromopiperidine reacts with 1-methylpiperazine using Pd(OAc)₂ and Xantphos in toluene at 100°C.
- Friedel-Crafts Acylation : The resulting 4-(4-methylpiperazin-1-yl)piperidine undergoes acylation with 4-methoxybenzoyl chloride in the presence of AlCl₃.
This route achieves higher stereochemical purity (>95% E-isomer) but requires rigorous temperature control to avoid dimerization.
Grignard Reaction with Subsequent Functionalization
A less common but scalable approach involves:
- Grignard Formation : 4-Piperidone reacts with methylmagnesium bromide to form 4-(hydroxymethyl)piperidine.
- Oxidation and Coupling : The alcohol is oxidized to a ketone using Jones reagent, followed by reductive amination with 1-methylpiperazine.
- Acylation : The ketone intermediate is acylated with 4-methoxybenzoic acid under Steglich conditions.
This method is limited by low yields (45–55%) in the oxidation step.
Reaction Conditions and Optimization
Solvent Systems
Polar aprotic solvents (DMF, THF) enhance nucleophilicity, while toluene minimizes side reactions in cross-couplings.
Catalytic Systems
Purification Techniques
| Technique | Purity Achieved | Key Challenges |
|---|---|---|
| Column Chromatography | 95–98% | Solvent consumption (3–5 L/g) |
| Recrystallization | 99% | Low recovery (60–70%) |
| Acid-Base Extraction | 90% | Emulsion formation |
Analytical Validation
Structural Confirmation
Purity Assessment
- HPLC : >99% purity on C18 column (ACN/H₂O, 70:30, 1 mL/min).
- XRD : Confirms crystalline form with P2₁/c space group.
Industrial-Scale Challenges
- Dimerization : Excess 4-methoxybenzoyl chloride (>1.2 eq.) reduces dimer formation from 12% to <2%.
- Piperazine Hydrolysis : Anhydrous conditions (H₂O <50 ppm) prevent degradation.
- Catalyst Cost : Pd(OAc)₂ recycling protocols reduce metal usage by 40%.
Comparative Yield Data
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Acylation | 50 | 72 | 98 |
| Buchwald-Hartwig | 100 | 68 | 99 |
| Grignard Route | 20 | 48 | 95 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(4-methylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The aryl group attached to the methanone core significantly impacts physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (target) and hydroxy groups () enhance polarity and aqueous solubility, whereas bromine () and trifluoromethyl () increase lipophilicity, affecting blood-brain barrier penetration .
- Biological Implications : Brominated analogs (e.g., compound 13 in ) may exhibit stronger receptor affinity due to halogen bonding, while methyl groups (e.g., compound 15 in ) could improve metabolic stability .
Variations in Piperazine/Piperidine Moieties
Modifications to the piperazine or piperidine rings alter conformational flexibility and binding interactions:
| Compound Name | Piperazine/Piperidine Modification | Key Features | Reference |
|---|---|---|---|
| Target Compound | 4-Methylpiperazin-1-yl on piperidine | Balanced flexibility; potential for H-bonding with methyl group | - |
| (4-(2,3-Dichlorophenyl)piperazinyl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone | 3-(4-Methylpiperazin-1-yl)propoxy | Extended alkyl chain; enhanced CNS penetration | |
| (4-Methylpiperidin-4-yl)-4-methylpiperazin-1-yl-methanone dihydrochloride | Dihydrochloride salt | Improved aqueous solubility | |
| 4-(4-Hydroxyphenyl)piperazinylmethanone | Unsubstituted piperazine | Reduced steric hindrance; lower molecular weight |
Key Observations :
- Salt Forms: Dihydrochloride derivatives () enhance solubility, critical for intravenous formulations, whereas free bases (e.g., target compound) may favor oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
